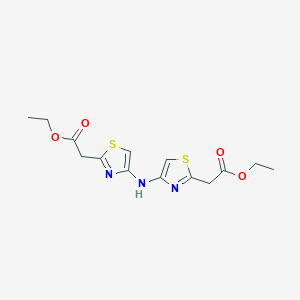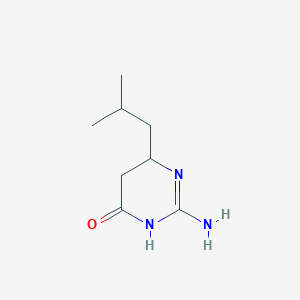
Diethyl 2,2'-(azanediylbis(thiazole-2,4-diyl))diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Vorbereitungsmethoden
The synthesis of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate typically involves the reaction of thiazole derivatives with diethyl acetamidomalonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding and π-π interactions with aromatic residues in the target proteins .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate can be compared with other thiazole derivatives, such as:
Diethyl 2,2’-(1,4-phenylenebis(azanediyl))diacetate: This compound features a phenylene bridge instead of a thiazole ring, leading to different chemical and biological properties.
Diethyl 2,2’-(1,1’-biphenyl-4,4’-diylbis(azanediyl))diacetate:
The uniqueness of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate lies in its thiazole ring, which imparts specific biological activities and chemical reactivity that are not present in other similar compounds .
Eigenschaften
Molekularformel |
C14H17N3O4S2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
ethyl 2-[4-[[2-(2-ethoxy-2-oxoethyl)-1,3-thiazol-4-yl]amino]-1,3-thiazol-2-yl]acetate |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-20-13(18)5-11-16-9(7-22-11)15-10-8-23-12(17-10)6-14(19)21-4-2/h7-8,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
QZGPBDADCLTLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=CS1)NC2=CSC(=N2)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)



![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)


![(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12835417.png)
